molecular formula C16H15ClN2O3 B2608697 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one CAS No. 1022675-06-4

1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B2608697
CAS No.: 1022675-06-4
M. Wt: 318.76
InChI Key: VPHXPJWNBNQFPN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one (CAS 1022675-06-4) is a chemical compound with a molecular formula of C16H15ClN2O3 and a molecular weight of 318.75 g/mol. It belongs to the class of substituted indole derivatives and serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The compound's structure features a 5,6,7-trihydroindol-4-one core substituted with a 4-chloro-3-nitrophenyl group at the 1-position and methyl groups at the 2- and 6-positions. This specific arrangement of functional groups, including the chloro and nitro substituents on the phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules through various chemical transformations, such as substitution and reduction reactions. Researchers utilize this compound in the exploration of new chemical entities, particularly in the development of fused heterocyclic systems with potential biological activity. While direct mechanistic and application data for this specific compound is limited in public sources, its structural features are consistent with compounds investigated as GABA brain receptor ligands, which are relevant to the study of neurological disorders, anxiety, epilepsy, and sleep diseases . The product is supplied with guaranteed high purity and is intended for research purposes only. It is strictly for laboratory use and is not certified for human consumption or therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9-5-14-12(16(20)6-9)7-10(2)18(14)11-3-4-13(17)15(8-11)19(21)22/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHXPJWNBNQFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. One common route starts with the nitration of 4-chlorotoluene to produce 4-chloro-3-nitrotoluene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride to form 1-(4-chloro-3-nitrophenyl)-2-propanone. The final step involves a cyclization reaction with dimethylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and acylation steps, which enhance reaction efficiency and safety. Additionally, purification processes such as recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Ammonia or primary amines, thiols, base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, acidic or basic medium

Major Products

    Reduction: 1-(4-Amino-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

    Substitution: 1-(4-Substituted-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

    Oxidation: Various oxidized derivatives of the indole ring

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and light-emitting materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The chloro and nitro groups play crucial roles in binding to active sites, while the indole core provides structural stability and specificity.

Comparison with Similar Compounds

Compound A : 1-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-one (Biosynth ZQB43676)

  • Molecular Formula: Likely C₂₃H₁₈BrF₆NO (inferred from substituents).
  • Key Features :
    • Substituents : 3,5-bis(trifluoromethyl)phenyl (position 1), 4-bromophenyl (position 2), and 6,6-dimethyl groups.
    • Properties : The trifluoromethyl and bromo groups enhance lipophilicity and metabolic stability, making it suitable for applications in medicinal chemistry or agrochemicals. Bromine may facilitate cross-coupling reactions .
  • Comparison :
    • The target compound’s chloro-nitro substituent offers polar reactivity (e.g., hydrogen bonding), whereas Compound A’s trifluoromethyl-bromo groups prioritize steric bulk and halogen bonding.
    • The 6,6-dimethyl configuration in Compound A may confer greater conformational rigidity compared to the single methyl at position 6 in the target compound .

Compound B : ((2,5-Dichlorophenyl)amino)-N-(2-indol-3-ylethyl)formamide (CAS: 1022675-06-4)

  • Molecular Formula : C₁₇H₁₅Cl₂N₃O (MW: 348.23 g/mol) .
  • Key Features :
    • Structure : A formamide-linked indole with a dichlorophenyl group.
    • Applications : Likely serves as an intermediate in drug synthesis, leveraging the indole core’s affinity for biological targets.
  • The dichlorophenyl group in Compound B may enhance cytotoxicity, whereas the nitro group in the target compound could act as a prodrug trigger under reductive conditions .

Compound C : 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT)

  • Key Features :
    • Structure : Triazene-linked benzothiazole and nitrobenzene groups.
    • Applications : Used in colorimetric cadmium detection due to its selective chelation properties .
  • Comparison :
    • While both compounds contain nitroaryl groups, BTNPT’s triazene-benzothiazole scaffold is optimized for metal ion coordination, unlike the target compound’s indolone framework .

Tabulated Comparison

Property Target Compound Compound A (ZQB43676) Compound B Compound C (BTNPT)
Core Structure Trihydroindol-4-one Trihydroindol-4-one Formamide-indole Benzothiazole-triazene
Key Substituents 4-Cl-3-NO₂Ph, 2,6-Me 3,5-(CF₃)₂Ph, 4-BrPh, 6,6-Me₂ 2,5-Cl₂Ph, formamide 4-NO₂Ph, benzothiazole
Molecular Weight 318.76 ~540.3 (estimated) 348.23 ~314 (estimated)
Reactivity Nitro reduction, electrophilic substitution Halogen bonding, cross-coupling Amide hydrolysis, indole alkylation Metal chelation, azo coupling
Applications Pharmaceutical intermediates Agrochemicals, drug candidates Bioactive intermediates Analytical chemistry (Cd²⁺ assay)

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex indole structure with a chloro and nitro substituent on the phenyl ring. Its molecular formula is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3}, and it has a molecular weight of approximately 317.74 g/mol.

Antimicrobial Activity

Research has shown that derivatives of trihydroindole compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds displayed activity against various bacterial strains, suggesting that this compound may also possess similar effects. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Preliminary data suggest that this compound may inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways involved in cell proliferation and survival .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.
  • Modulation of Gene Expression : The compound might influence the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various indole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with electron-withdrawing groups like chloro and nitro significantly enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Research :
    • In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several indole derivatives and tested their cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that compounds with similar structures exhibited IC50 values below 20 µM, indicating potent anticancer activity .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64
AnticancerHeLa15
AnticancerMCF-718

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